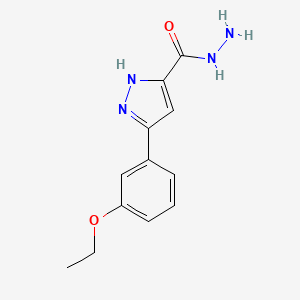

![molecular formula C20H22N4O B5587559 N-[(2-甲苯基)(4-吡啶基)甲基]-3-丙基-1H-吡唑-5-甲酰胺](/img/structure/B5587559.png)

N-[(2-甲苯基)(4-吡啶基)甲基]-3-丙基-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, such as "N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide," often involves multi-step reactions that may include the formation of pyrazole rings through cyclization processes and the attachment of specific functional groups to achieve desired properties. These processes are guided by principles of organic synthesis, aiming for efficiency, selectivity, and yield optimization. While specific studies on the synthesis of this exact compound were not identified, research on similar compounds provides insights into common methodologies and challenges associated with synthesizing complex organic molecules (Yıldırım et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly employed to elucidate the three-dimensional arrangements of atoms within these molecules, providing insights into their structural features and stability. The molecular structure influences the compound's reactivity, binding affinities, and overall chemical properties (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of "N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide" includes its participation in various organic reactions, such as nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions can modify the compound's structure, leading to derivatives with different properties and potential applications. The compound's chemical properties are influenced by its functional groups, molecular geometry, and electronic configuration, affecting its stability, solubility, and reactivity (Drev et al., 2014).

Physical Properties Analysis

The physical properties of "N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide," such as melting point, boiling point, solubility in various solvents, and crystal structure, are essential for its characterization and practical applications. These properties are determined through experimental measurements and can provide valuable information for handling, storage, and formulation of this compound (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound, including acidity/basicity, reactivity towards various chemical reagents, and stability under different conditions, are critical for its application in chemical synthesis, material science, and potentially in pharmaceuticals. Understanding these properties facilitates the development of new synthetic routes and the optimization of existing ones for the production of this and related compounds (Martins et al., 2002).

科学研究应用

合成与表征

一个重要的应用领域涉及与 N-[(2-甲苯基)(4-吡啶基)甲基]-3-丙基-1H-吡唑-5-甲酰胺 结构相关的化合物的合成和结构表征。研究人员已经开发出合成一系列吡唑和吡唑并嘧啶衍生物的方法,然后使用 IR、MS、1H-NMR 和 13C-NMR 等技术对它们进行表征。这些化合物由于其有趣的生物活性而显示出在药物化学中的潜在应用 (Hassan, Hafez, & Osman, 2014).

生物学评估

相关吡唑衍生物的生物学评估揭示了它们作为神经和诱导型一氧化氮合酶 (nNOS 和 iNOS) 抑制剂的潜力,对治疗帕金森氏症等疾病具有影响 (López Cara 等人,2009 年)。另一项研究合成了 N-(取代吡啶基)-1-甲基(苯基)-3-三氟甲基-1H-吡唑-4-甲酰胺衍生物,显示出对各种植物致病真菌的中等抗真菌活性,暗示了潜在的农业应用 (Wu 等人,2012).

抗癌和抗炎剂

对吡唑并嘧啶衍生物的研究表明,这些化合物可以作为抗癌和抗 5-脂氧合酶剂,为开发新的治疗剂提供了一个起点 (Rahmouni 等人,2016 年)。这突出了该化合物在寻找新的癌症和炎症治疗方法中的相关性。

抗菌活性

新型吡唑并吡啶衍生物的合成及其针对一系列细菌菌株的测试揭示了中等到良好的抗菌活性。这表明基于吡唑骨架开发新的抗菌剂的潜力 (Panda、Karmakar 和 Jena,2011 年).

属性

IUPAC Name |

N-[(2-methylphenyl)-pyridin-4-ylmethyl]-5-propyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-3-6-16-13-18(24-23-16)20(25)22-19(15-9-11-21-12-10-15)17-8-5-4-7-14(17)2/h4-5,7-13,19H,3,6H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJCGTOLJLJRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)NC(C2=CC=NC=C2)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methylphenyl)-pyridin-4-ylmethyl]-5-propyl-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)

![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)

![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)

![7-[(5-phenyl-2-thienyl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5587551.png)

![N-(5-methyl-3-isoxazolyl)-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5587557.png)

![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane](/img/structure/B5587574.png)